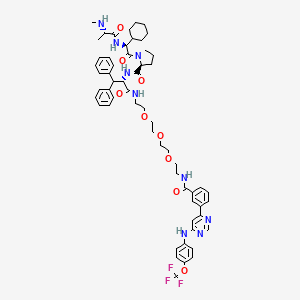

Sniper(abl)-015

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H70F3N9O9 |

|---|---|

Molecular Weight |

1094.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3,3-diphenyl-1-[2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]propan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H70F3N9O9/c1-39(62-2)53(71)68-51(42-18-10-5-11-19-42)57(75)70-29-13-22-48(70)55(73)69-52(50(40-14-6-3-7-15-40)41-16-8-4-9-17-41)56(74)64-28-31-77-33-35-78-34-32-76-30-27-63-54(72)44-21-12-20-43(36-44)47-37-49(66-38-65-47)67-45-23-25-46(26-24-45)79-58(59,60)61/h3-4,6-9,12,14-17,20-21,23-26,36-39,42,48,50-52,62H,5,10-11,13,18-19,22,27-35H2,1-2H3,(H,63,72)(H,64,74)(H,68,71)(H,69,73)(H,65,66,67)/t39-,48-,51-,52-/m0/s1 |

InChI Key |

CYNNYMZGPVIXHI-ZUDXTMBRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sniper(abl)-015

Introduction

Chronic Myelogenous Leukemia (CML) is a hematological malignancy characterized by the presence of the Philadelphia chromosome, which results from a chromosomal translocation producing the oncogenic BCR-ABL fusion protein.[1] This protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance remains a significant clinical challenge.[1]

Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. One such technology is the Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser, or SNIPER.[1][][3] SNIPERs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[3][4] This guide provides a detailed technical overview of Sniper(abl)-015, a SNIPER molecule developed to induce the degradation of the BCR-ABL oncoprotein.

Molecular Composition and Design of this compound

This compound is a chimeric small molecule meticulously designed with three key components.[4] This tripartite structure is fundamental to its mechanism of action.

-

Target-Binding Ligand: It employs GNF5 , an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain.[5][6] Targeting an allosteric site, rather than the ATP-competitive site, offers a distinct mechanism that can potentially overcome resistance mutations affecting TKI binding.

-

E3 Ligase-Recruiting Ligand: It incorporates MV-1 , a ligand designed to bind to the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases.[5][7][8] SNIPERs primarily recruit IAP E3 ligases such as cIAP1, cIAP2, and XIAP.[7]

-

Linker: A flexible chemical linker connects GNF5 and MV-1.[5][6] The composition and length of the linker are critical for optimizing the spatial orientation and stability of the ternary complex formed between BCR-ABL and the IAP E3 ligase.

Caption: Molecular architecture of this compound.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of this compound is to act as a molecular bridge, inducing the proximity of BCR-ABL and an IAP E3 ligase to trigger the target's destruction.[1] The process can be broken down into three sequential steps.[9]

-

Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein and an IAP E3 ligase (e.g., cIAP1), forming a transient ternary complex.[9] This proximity is the critical initiating event for targeted degradation.

-

Target Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This process results in the formation of a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves BCR-ABL into small peptides, effectively eliminating the oncoprotein from the cell. The this compound molecule is then released and can engage another BCR-ABL protein, acting in a catalytic manner.[10]

Caption: Workflow of this compound-mediated protein degradation.

Downstream Cellular Consequences

By eliminating the BCR-ABL protein, this compound effectively shuts down the oncogenic signaling pathways that drive CML cell proliferation and survival. The constitutively active kinase activity of BCR-ABL leads to the phosphorylation and activation of numerous downstream substrates, including STAT5 (Signal Transducer and Activator of Transcription 5) and CrkL (Crk-like protein).[11][12][13]

-

Inhibition of STAT5 and CrkL Phosphorylation: The degradation of BCR-ABL leads to a marked reduction in the phosphorylation of STAT5 and CrkL.[1] Activated STAT5 is crucial for the transcription of anti-apoptotic genes, and its inhibition is a key factor in inducing apoptosis in CML cells.[14][15]

-

Suppression of Cell Growth: By abrogating these critical survival and proliferation signals, this compound suppresses the growth of BCR-ABL-positive CML cells.[1]

Caption: Inhibition of BCR-ABL downstream signaling by this compound.

Quantitative Efficacy Data

The efficacy of a protein degrader is often quantified by its DC50 value—the concentration required to degrade 50% of the target protein.

| Compound | Description | DC50 |

| This compound | Conjugates GNF5 (ABL inhibitor) to MV-1 (IAP ligand).[5][7][8] | 5 µM [5][7][8] |

Comparative Efficacy of Other SNIPER(ABL) Compounds

To provide context, the efficacy of this compound can be compared to other SNIPERs developed to target BCR-ABL, which utilize different combinations of ABL inhibitors and IAP ligands.

| Compound | ABL Ligand | IAP Ligand | DC50 Value |

| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM[7] |

| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM[7][8] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM[16] |

| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM[8][16] |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM[8][16] |

| Sniper(abl)-049 | Imatinib | Bestatin | 100 µM[7] |

| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 µM[7][16] |

Key Experimental Methodologies

The mechanism of action of this compound and similar degraders is elucidated through a series of standard and specialized biochemical and cell-based assays.

Western Blotting for Protein Degradation

This is the cornerstone technique to directly measure the reduction in target protein levels.

-

Protocol Outline:

-

Cell Treatment: CML cell lines (e.g., K562) are incubated with varying concentrations of this compound for a defined period (e.g., 6 to 24 hours).

-

Cell Lysis: Cells are collected and lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.[17]

-

Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.[18]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BCR-ABL, anti-p-STAT5) and a loading control (e.g., anti-GAPDH, anti-β-actin). This is followed by incubation with a labeled secondary antibody.[18]

-

Detection: The signal from the secondary antibody is detected (e.g., via chemiluminescence), and the band intensity is quantified to determine the relative protein levels.

-

Caption: General experimental workflow for Western Blotting.

Cell Viability and Proliferation Assays

These assays measure the downstream functional effect of BCR-ABL degradation on cell survival.

-

Protocol Outline: CML cells are seeded in multi-well plates and treated with this compound. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, XTT, or CellTiter-Glo, which measure metabolic activity as a proxy for the number of living cells.

Co-Immunoprecipitation (Co-IP)

This technique can be used to provide evidence for the formation of the ternary complex.

-

Protocol Outline: Cells are treated with this compound (often in the presence of a proteasome inhibitor like MG132 to stabilize the complex).[19] An antibody against one component of the complex (e.g., BCR-ABL) is used to pull it out of the cell lysate. The resulting precipitate is then analyzed by Western blot for the presence of the other components (the E3 ligase and the degrader molecule, if a tagged version is available).[19]

References

- 1. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SNIPER | TargetMol [targetmol.com]

- 9. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation levels of BCR-ABL, CrkL, AKT and STAT5 in imatinib-resistant chronic myeloid leukemia cells implicate alternative pathway usage as a survival strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Stat5 is indispensable for the maintenance of bcr/abl-positive leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. adooq.com [adooq.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SNIPER(ABL)-015 for BCR-ABL Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of targeted protein degradation has opened new avenues for therapeutic intervention in oncology. Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a promising class of chimeric molecules designed to hijack the ubiquitin-proteasome system for the selective elimination of pathogenic proteins. This technical guide focuses on SNIPER(ABL)-015, a novel degrader targeting the oncoprotein BCR-ABL, the hallmark of chronic myeloid leukemia (CML). This compound is a heterobifunctional molecule that comprises the ABL inhibitor GNF5 linked to the IAP ligand MV-1. By simultaneously binding to BCR-ABL and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a distinct mechanism of action compared to traditional kinase inhibitors. This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and the signaling pathways it modulates.

Introduction to SNIPER Technology

SNIPERs are a class of Proteolysis Targeting Chimeras (PROTACs) that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component.[1][2] IAPs, such as cIAP1 and XIAP, possess E3 ligase activity and are often overexpressed in cancer cells.[3][4] SNIPERs are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ligase, and a linker that connects these two moieties.[1] This tripartite structure enables the formation of a ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3][5] This event-driven pharmacology offers a catalytic mode of action and the potential to overcome resistance mechanisms associated with traditional occupancy-based inhibitors.[4]

This compound: A Targeted Degrader of BCR-ABL

This compound is a rationally designed molecule for the targeted degradation of the BCR-ABL fusion protein.[6][7]

-

Target Ligand: GNF5, an allosteric inhibitor of ABL kinase.[6]

-

IAP Ligand: MV-1, a ligand for IAP proteins.[6]

-

Mechanism of Action: this compound facilitates the recruitment of an IAP E3 ligase to the BCR-ABL oncoprotein, leading to its ubiquitination and proteasomal degradation.[1][6]

Quantitative Data on SNIPER(ABL) Compounds

The efficacy of SNIPER(ABL) compounds is typically quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. The following table summarizes the reported DC50 values for various SNIPER(ABL) molecules, providing a comparative view of their degradation potency.

| Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation | Reference |

| This compound | GNF5 | MV-1 | 5 µM | [6][7] |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM | [7] |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM | [7] |

| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not specified (induces reduction) | [5] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [7] |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM | [8] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [8] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 µM | [7] |

| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 µM | [7] |

| SNIPER(ABL)-050 | Imatinib | MV-1 | Not specified (induces reduction) | [7] |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [7] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inducing the degradation of BCR-ABL.

Caption: Mechanism of this compound-mediated BCR-ABL degradation.

Downstream Signaling of BCR-ABL

BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, promoting cell proliferation and survival. Key among these are the STAT5 and CrkL pathways. Degradation of BCR-ABL by this compound is expected to inhibit these pro-survival signals.[3][9]

Caption: Simplified BCR-ABL downstream signaling pathway.

Experimental Workflow for Evaluating SNIPER(ABL) Activity

The following diagram outlines a typical workflow for assessing the efficacy of SNIPER(ABL) compounds.

Caption: General experimental workflow for SNIPER(ABL) evaluation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Specific details may require optimization based on laboratory conditions and reagents.

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).

-

Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for BCR-ABL Degradation

-

Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

anti-c-Abl (for BCR-ABL)

-

anti-phospho-STAT5 (Tyr694)

-

anti-phospho-CrkL (Tyr207)

-

anti-GAPDH or anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensities using image analysis software to determine the extent of protein degradation.

Cell Viability Assay (WST-8)

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of medium.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

In-Cell Ubiquitination Assay (Co-Immunoprecipitation)

-

Cell Treatment: Treat K562 cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions, followed by dilution with a non-denaturing buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-c-Abl antibody overnight at 4°C to capture BCR-ABL and its ubiquitinated forms.

-

Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains attached to BCR-ABL. An anti-c-Abl antibody should be used as a control to confirm the immunoprecipitation of BCR-ABL.

Conclusion and Future Directions

This compound represents a promising proof-of-concept for the targeted degradation of the oncoprotein BCR-ABL. By leveraging the cellular ubiquitin-proteasome machinery, this approach offers a novel therapeutic strategy for CML that is distinct from conventional kinase inhibition. The data presented in this guide highlight the potential of SNIPER technology to induce the degradation of historically challenging drug targets. Future research will likely focus on optimizing the potency and pharmacokinetic properties of SNIPER(ABL) compounds, exploring their efficacy against TKI-resistant BCR-ABL mutants, and evaluating their in vivo anti-leukemic activity. The continued development of targeted protein degraders like this compound holds significant promise for advancing the treatment of CML and other malignancies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. himedialabs.com [himedialabs.com]

- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 4. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. dojindo.com [dojindo.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of Sniper(abl)-015: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of Sniper(abl)-015, a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that functions by recruiting cellular Inhibitor of Apoptosis Proteins (IAPs) to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides a comprehensive overview of the design, synthesis, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and is a critical target for CML therapy.

While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of CML, challenges such as drug resistance and disease persistence remain. An alternative therapeutic strategy is the targeted degradation of the BCR-ABL protein itself. This approach, facilitated by PROTACs, offers the potential to overcome resistance mechanisms and provide a more durable therapeutic response.

This compound is a PROTAC designed specifically to degrade the BCR-ABL protein. It is a chimeric molecule that consists of three key components: an ABL kinase inhibitor (GNF5) to bind to the BCR-ABL protein, an IAP ligand (MV-1) to recruit the E3 ubiquitin ligase machinery, and a chemical linker that connects these two moieties.[1][2]

Design and Mechanism of Action

The fundamental principle behind this compound is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the BCR-ABL oncoprotein.

Mechanism of Action:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the BCR-ABL protein (via the GNF5 moiety) and an IAP E3 ubiquitin ligase (via the MV-1 moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically cleaves the BCR-ABL protein into small peptides, effectively eliminating it from the cell. This compound is then released to repeat the cycle.

Figure 1: Mechanism of Action of this compound.

The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Key downstream effectors of BCR-ABL include STAT5 and CrkL. By degrading BCR-ABL, this compound effectively reduces the phosphorylation of these proteins, leading to cell growth inhibition and apoptosis.[3][4]

Figure 2: BCR-ABL Downstream Signaling Pathway.

Data Presentation

The efficacy of this compound and related compounds has been evaluated through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Degradation Activity of SNIPER(ABL) Compounds

| Compound | ABL Ligand | IAP Ligand | DC50 (μM) for BCR-ABL Degradation in K562 cells | Reference |

| This compound | GNF5 | MV-1 | 5 | [1] |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | [2] |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | [2] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | [2] |

| SNIPER(ABL)-050 | Imatinib | MV-1 | Data not specified | [2] |

DC50: The concentration of the compound required to reduce the level of the target protein by 50%.

Table 2: Binding Affinities of SNIPER(ABL)-39 (a more potent analog)

| Target Protein | IC50 (nM) |

| ABL | 0.54 |

| cIAP1 | 10 |

| cIAP2 | 12 |

| XIAP | 50 |

IC50: The concentration of the compound required to inhibit the binding of a probe to the target protein by 50%. Data for this compound is not currently available.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves the conjugation of the ABL inhibitor GNF5 to the IAP ligand MV-1 via a suitable linker. While the exact, step-by-step protocol for this compound is not publicly available, a representative synthesis of a similar SNIPER(ABL) compound is described below. This typically involves standard organic chemistry techniques such as amide coupling.

Representative Synthesis Workflow:

Figure 3: Representative Synthesis Workflow.

General Procedure for Amide Coupling:

-

Activation: The carboxylic acid moiety of one component (e.g., the linker) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

-

Coupling: The amine-containing component (e.g., the ABL inhibitor or IAP ligand) is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for several hours to overnight until completion, which is monitored by techniques like LC-MS.

-

Purification: The final product is purified using methods such as preparative HPLC to yield the desired SNIPER compound.

Cell Culture

-

Cell Line: K562 cells, a human chronic myelogenous leukemia cell line that is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein, are used for in vitro experiments.[5]

-

Culture Medium: K562 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Western Blot Analysis for Protein Degradation

This protocol is used to determine the extent of BCR-ABL protein degradation induced by this compound.

-

Cell Treatment: K562 cells are seeded in 6-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for BCR-ABL overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of BCR-ABL is normalized to the loading control.

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of K562 cells. The MTT assay is a commonly used method.[6][7]

-

Cell Seeding: K562 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising targeted protein degrader for the treatment of CML. By effectively inducing the degradation of the oncogenic BCR-ABL protein, it offers a novel therapeutic modality that may overcome the limitations of traditional kinase inhibitors. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of SNIPER molecules. Future studies should focus on optimizing the potency and pharmacokinetic properties of these compounds to facilitate their translation into clinical applications.

References

- 1. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]

- 2. Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Ternary Complex of Sniper(abl)-015: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-015 is a heterobifunctional small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to induce the degradation of target proteins through the ubiquitin-proteasome system. This compound is composed of a high-affinity ligand for the Abelson (ABL) kinase, GNF5, and a ligand for the Inhibitor of Apoptosis Proteins (IAPs), MV-1, connected by a chemical linker. By simultaneously binding to both the target protein (BCR-ABL) and an E3 ubiquitin ligase (cIAP1 or XIAP), this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the oncogenic BCR-ABL fusion protein. This technical guide provides a comprehensive overview of the available data on the this compound ternary complex, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the available quantitative data for this compound and its components. It is important to note that detailed biophysical characterization of the ternary complex, such as its dissociation constant (Kd) and cooperativity (α), are not publicly available.

| Compound | Target | Assay Type | Value | Reference |

| This compound | BCR-ABL Protein | Cell-based degradation | DC50 = 5 µM | [Shibata N, et al. 2017] |

| GNF5 | Wild-type Abl Kinase | In vitro inhibition | IC50 = 220 nM | [Zhang J, et al. 2010] |

| MV-1 | IAP Proteins | IAP antagonist | Not specified | [Lu J, et al. 2008] |

Table 1: Quantitative Activity of this compound and its Components

| Parameter | Description | Value |

| DC50 | The concentration of the degrader required to induce 50% degradation of the target protein. | 5 µM |

| IC50 | The concentration of an inhibitor required to reduce the activity of a target by 50%. | 220 nM (for GNF5) |

Table 2: Definition of Key Quantitative Parameters

Mechanism of Action: Ternary Complex Formation and Protein Degradation

The primary mechanism of action of this compound involves the formation of a ternary complex comprising the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase. This process can be visualized as a series of equilibria, where the stability of the ternary complex is a critical determinant of the efficiency of protein degradation.

Figure 1: Ternary Complex Formation and Protein Degradation Pathway. This diagram illustrates the sequential steps from the binding of this compound to BCR-ABL and an IAP E3 ligase, to the eventual degradation of the BCR-ABL protein.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the this compound ternary complex. These protocols are based on established methods in the field and the information available in the primary literature.

Cell Culture and Treatment

-

Cell Line: K562 (human chronic myelogenous leukemia cell line), which endogenously expresses the BCR-ABL fusion protein.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, K562 cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0.1 to 20 µM) or DMSO as a vehicle control for the indicated time points (e.g., 6, 12, 24 hours).

Western Blotting for Protein Degradation

This protocol is used to determine the extent of BCR-ABL protein degradation following treatment with this compound.

Figure 2: Western Blotting Workflow for Protein Degradation Analysis. This flowchart outlines the key steps involved in assessing protein degradation levels via western blotting.

In-Cell Ubiquitination Assay

This assay is designed to demonstrate that the degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.

-

Cell Treatment: Treat K562 cells with this compound for a specified time. In a parallel experiment, pre-treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours before adding this compound.

-

Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: Immunoprecipitate BCR-ABL using an anti-ABL antibody conjugated to magnetic beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated BCR-ABL.

Ternary Complex Formation Assay (AlphaLISA - Example Protocol)

While specific data for this compound is unavailable, this protocol outlines a common method for assessing ternary complex formation.

-

Reagents:

-

Recombinant BCR-ABL protein (e.g., with a GST tag).

-

Recombinant IAP protein (e.g., cIAP1-BIR3 domain with a His-tag).

-

This compound.

-

AlphaLISA anti-GST Acceptor beads.

-

AlphaLISA anti-His Donor beads.

-

Assay buffer.

-

-

Procedure:

-

Add recombinant BCR-ABL-GST, cIAP1-His, and varying concentrations of this compound to a 384-well plate.

-

Incubate to allow for complex formation.

-

Add anti-GST Acceptor beads and anti-His Donor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible reader. An increase in signal indicates the formation of the ternary complex.

-

Signaling Pathways Modulated by this compound

The degradation of the BCR-ABL oncoprotein by this compound leads to the downregulation of several key signaling pathways that are constitutively activated in chronic myelogenous leukemia (CML) and other BCR-ABL-positive cancers. These pathways are crucial for cell proliferation, survival, and differentiation.

Figure 3: BCR-ABL Downstream Signaling Pathways. This diagram illustrates the major signaling cascades activated by BCR-ABL, which are subsequently inhibited by this compound-mediated degradation of the oncoprotein.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for BCR-ABL-positive cancers by inducing the targeted degradation of the oncogenic driver protein. The available data demonstrates its ability to effectively reduce BCR-ABL levels in cancer cells, leading to the inhibition of downstream pro-survival and proliferative signaling pathways. However, a comprehensive understanding of the biophysical properties of the ternary complex, including its structure and the thermodynamics of its formation, is currently lacking in the public domain. Future research efforts should focus on elucidating these molecular details to facilitate the rational design of next-generation SNIPERs and other protein degraders with improved potency and selectivity. Such studies will be invaluable for advancing the field of targeted protein degradation and developing novel cancer therapeutics.

In Vitro Evaluation of Sniper(abl)-015: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro evaluation of Sniper(abl)-015, a novel targeted protein degrader. The information presented herein is compiled from publicly available research, offering a comprehensive resource for understanding its mechanism of action, experimental validation, and potential as a therapeutic agent.

Introduction to this compound

This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] The structure of this compound consists of three key components: a ligand that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Specifically, this compound conjugates GNF5, an allosteric inhibitor of ABL kinase, to MV-1, a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[4][5]

Mechanism of Action

The fundamental mechanism of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By binding simultaneously to both BCR-ABL and an IAP E3 ligase (such as cIAP1 or XIAP), this compound forms a ternary complex.[1][2][6] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Quantitative Data Summary

The following table summarizes the in vitro degradation activity of this compound and related compounds as reported in the literature. The DC50 value represents the concentration of the compound required to induce 50% degradation of the target protein.

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (µM) | Reference |

| This compound | GNF5 | MV-1 | 5 | [4][5] |

| Sniper(abl)-013 | GNF5 | Bestatin | 20 | [4] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 | [4] |

| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 | [4] |

| Sniper(abl)-020 | Dasatinib | Bestatin | N/A | [7] |

| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | [4] |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 | [4] |

| Sniper(abl)-049 | Imatinib | Bestatin | 100 | [4] |

| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 | [4] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate this compound.

Cell Culture

-

Cell Line: K562, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL fusion protein.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This assay is used to quantify the levels of BCR-ABL and other proteins of interest following treatment with this compound.

-

Cell Treatment: K562 cells are seeded in appropriate culture plates and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for BCR-ABL, ABL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software. The level of BCR-ABL is normalized to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or an MTS/MTT assay.

-

Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical in vitro evaluation workflow for a novel SNIPER compound like this compound.

Conclusion

This compound represents a promising targeted protein degrader for the oncogenic BCR-ABL protein. The preliminary in vitro data demonstrates its ability to induce the degradation of BCR-ABL in a concentration-dependent manner. Further investigation, including assessment of its effects on downstream signaling pathways and cell proliferation, is crucial for its continued development as a potential therapeutic for CML. The experimental protocols and workflow outlined in this guide provide a foundational framework for researchers and drug development professionals working in the field of targeted protein degradation.

References

- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

The Cellular Journey of Sniper(abl)-015: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and localization of Sniper(abl)-015, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation. While direct experimental data on the cellular uptake and precise subcellular localization of this compound are not extensively detailed in the primary literature, this document synthesizes the available information on its mechanism of action, biological effects, and the general principles governing the cellular transport of similar small molecule protein degraders.

Introduction to this compound

This compound is a heterobifunctional small molecule that links the ABL kinase inhibitor GNF5 to the IAP ligand MV-1.[1] This chimeric design allows this compound to simultaneously engage the target protein, BCR-ABL, and an E3 ubiquitin ligase, a member of the IAP family. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein, offering a therapeutic strategy for chronic myeloid leukemia (CML).

Cellular Uptake: Postulated Mechanisms

Specific studies detailing the mechanisms of cellular entry for this compound have not been published. However, based on its molecular weight and structure as a small molecule, it is hypothesized that this compound traverses the cell membrane primarily through passive diffusion . The rate of uptake would be influenced by its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. It is also possible that carrier-mediated transport mechanisms play a role, though this has not been experimentally verified.

Intracellular Localization and Mechanism of Action

Upon entering the cell, this compound engages with its molecular targets in the cytoplasm. The primary mechanism of action involves the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP). This ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Quantitative Data

The primary quantitative data available for this compound relates to its efficacy in degrading BCR-ABL and inhibiting the growth of CML cells.

| Compound | Target Protein | Cell Line | DC50 (μM) | Reference |

| This compound | BCR-ABL | K562 | 5 | [1] |

DC50: Concentration required to degrade 50% of the target protein.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line).

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Immunoblotting (Western Blotting) for Protein Degradation

This protocol is used to quantify the degradation of the BCR-ABL protein following treatment with this compound.

Caption: Western Blotting Experimental Workflow.

Detailed Steps:

-

Cell Seeding: K562 cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well.

-

Compound Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells were harvested, washed with PBS, and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific for ABL and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities were quantified using densitometry software, and the levels of BCR-ABL were normalized to the loading control.

Conclusion

This compound represents a promising therapeutic agent for CML by effectively inducing the degradation of the oncogenic driver protein, BCR-ABL. While its detailed cellular uptake and localization pathways remain to be elucidated, its mechanism of action within the cytoplasm is well-understood. Future studies employing techniques such as fluorescence microscopy with labeled this compound or cellular fractionation followed by mass spectrometry could provide valuable insights into its cellular journey, further aiding in the optimization of this and other SNIPER-based therapeutics.

References

The Core of Selectivity: A Technical Guide to Sniper(abl)-015 for BCR-ABL Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sniper(abl)-015, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). We will explore the components, mechanism of action, and available selectivity data, offering a comprehensive resource for researchers in oncology and targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system to eliminate the oncogenic BCR-ABL protein. It achieves this by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

The molecule consists of three key components:

-

A BCR-ABL Ligand: GNF-5, an allosteric inhibitor of the ABL kinase.

-

An E3 Ligase Ligand: MV-1, a potent antagonist of the cellular inhibitor of apoptosis protein 1 and 2 (c-IAP1 and c-IAP2).

-

A Linker: A chemical scaffold that connects the two ligands.

Mechanism of Action: Orchestrating Protein Degradation

The primary mechanism of action of this compound involves the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ligase. This proximity, induced by the bifunctional nature of the SNIPER molecule, facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. Poly-ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

dot

Caption: Mechanism of this compound action.

Quantitative Data on Selectivity and Potency

The selectivity of this compound is primarily dictated by the specificities of its constituent ligands, GNF-5 and MV-1, for their respective targets.

| Molecule | Target | Parameter | Value | Reference |

| This compound | BCR-ABL Protein Degradation | DC50 | 5 µM | [1][2][3][4][5][6] |

| GNF-5 | Wild-type ABL Kinase | IC50 | 220 nM | [1][2][7][8] |

| MV-1 | c-IAP1/2 | Kd | 5.8 nM | [9] |

Note: A comprehensive kinase selectivity profile for the intact this compound molecule across a broad panel of kinases is not publicly available at this time. The selectivity is inferred from the high specificity of the GNF-5 warhead for the myristate-binding pocket of ABL, an allosteric site not present in most other kinases.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize SNIPER molecules like this compound.

Western Blotting for Protein Degradation

This assay is fundamental to quantifying the degradation of the target protein.

dot

Caption: Western Blotting Workflow.

Methodology:

-

Cell Culture: Culture BCR-ABL positive cells (e.g., K562) to approximately 80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BCR-ABL. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.

-

Calculate the percentage of BCR-ABL degradation relative to the vehicle control and determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the SNIPER molecule on the kinase activity of its target.

Methodology:

-

Reaction Setup: In a microplate, combine the recombinant ABL kinase, a suitable kinase buffer, and varying concentrations of this compound or a control inhibitor.

-

Initiation: Start the kinase reaction by adding a substrate peptide and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Analysis

The degradation of BCR-ABL by this compound is expected to downregulate its downstream signaling pathways, which are crucial for the proliferation of CML cells.

dot

Caption: BCR-ABL Downstream Signaling Inhibition.

Consistent with its mechanism, the degradation of the BCR-ABL protein by SNIPERs has been shown to inhibit the phosphorylation of downstream signaling molecules such as STAT5 and CrkL, leading to the suppression of CML cell growth.[10]

Conclusion

This compound represents a promising strategy for the targeted degradation of the oncoprotein BCR-ABL. Its selectivity is driven by the high affinity and specificity of its constituent warhead (GNF-5) and E3 ligase-recruiting moiety (MV-1). While further studies are needed to fully characterize its off-target profile, the available data indicates that this compound is a valuable tool for research into targeted protein degradation and a potential starting point for the development of novel therapeutics for CML. This guide provides a foundational understanding of its core principles, mechanism, and the experimental approaches required for its evaluation.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. SNIPER peptide-mediated degradation of endogenous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]

- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Sniper(abl)-015 Treatment of K562 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sniper(abl)-015 in the treatment of the K562 chronic myelogenous leukemia (CML) cell line. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the oncogenic BCR-ABL fusion protein.

Introduction to this compound

This compound is a Specific and Non-genetic Inhibitor of apoptosis protein (IAP)-dependent Protein Eraser (SNIPER) that functions as a BCR-ABL protein degrader.[1][2] It is a heterobifunctional molecule composed of the ABL kinase inhibitor GNF5, which binds to the myristoyl pocket of ABL, linked to the IAP ligand MV-1.[1][2] This dual-binding capability allows this compound to recruit IAP E3 ubiquitin ligases to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation offers a promising alternative to traditional kinase inhibition for overcoming drug resistance in CML.[5]

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound and related compounds in K562 cells.

Table 1: In Vitro Activity of this compound against BCR-ABL

| Compound | Target Protein | Cell Line | DC50 (µM) | Reference(s) |

| This compound | BCR-ABL | K562 | 5 | [1][2][6][7][8] |

DC50: The concentration of the compound required to induce 50% degradation of the target protein.

Table 2: Comparative DC50 Values of Various SNIPER(ABL) Compounds in K562 Cells

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 of BCR-ABL Degradation (µM) | Reference(s) |

| Sniper(abl)-013 | GNF5 | Bestatin | 20 | [2] |

| This compound | GNF5 | MV-1 | 5 | [1][2][7][8] |

| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 | [2] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 | [2][7] |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 0.01 | [8] |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 | [2][7] |

| Sniper(abl)-049 | Imatinib | Bestatin | 100 | [7] |

| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 | [2][7] |

Experimental Protocols

The following are detailed protocols for the treatment of K562 cells with this compound and subsequent analysis.

Protocol 1: K562 Cell Culture

This protocol describes the standard procedure for maintaining and passaging the K562 suspension cell line.[1][4][6]

Materials:

-

K562 cells (e.g., ATCC CCL-243)

-

RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-Glutamine

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

T-75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Complete Growth Medium Preparation: To a 500 mL bottle of base medium (RPMI-1640 or IMDM), add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL and 100 µg/mL, respectively). If the base medium does not contain L-glutamine, add it to a final concentration of 2 mM.

-

Cell Thawing (for frozen stocks): a. Rapidly thaw a cryovial of K562 cells in a 37°C water bath. b. Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 150-400 x g for 5-8 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium in a T-75 flask. e. Incubate at 37°C in a 5% CO2 humidified incubator.

-

Cell Maintenance and Passaging: a. K562 cells grow in suspension. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4] b. To passage the cells, determine the cell density using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a seeding density of approximately 1-2 x 10^5 cells/mL with fresh, pre-warmed complete growth medium. d. Change the medium every 2-3 days by centrifuging the cell suspension, aspirating the old medium, and resuspending the cells in fresh medium.

Protocol 2: this compound Treatment of K562 Cells

This protocol outlines the procedure for treating K562 cells with this compound for subsequent analysis.

Materials:

-

K562 cells in logarithmic growth phase

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete growth medium

-

6-well or 96-well tissue culture plates

-

Microcentrifuge tubes

Procedure:

-

Stock Solution Preparation: a. Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Cell Seeding: a. Determine the density of a healthy K562 cell culture in the logarithmic growth phase. b. Seed the cells into the desired culture plates at a density appropriate for the subsequent assay. For a 6-well plate for Western blotting, a typical seeding density is 0.5-1 x 10^6 cells/well in 2 mL of complete growth medium. For a 96-well plate for a cell viability assay, a typical seeding density is 5,000-10,000 cells/well in 100 µL of complete growth medium.[9][10] c. Incubate the plates for a few hours to allow the cells to acclimate.

-

Drug Treatment: a. Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity. b. Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells. c. Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 humidified incubator.

Protocol 3: Western Blotting for BCR-ABL Degradation

This protocol describes how to assess the degradation of BCR-ABL and the phosphorylation status of its downstream targets.[11][12][13]

Materials:

-

Treated K562 cells from Protocol 2

-

PBS, ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCR, anti-c-Abl, anti-phospho-STAT5, anti-phospho-CrkL, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: a. After treatment, transfer the cells from each well to a microcentrifuge tube. b. Centrifuge at 500 x g for 5 minutes at 4°C. c. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS. d. Lyse the cell pellet with an appropriate volume of ice-cold RIPA buffer. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. d. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.

-

Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability and proliferation of K562 cells.[7][9][10][14]

Materials:

-

Treated K562 cells in a 96-well plate from Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

MTT Addition: a. After the desired treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate. b. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, this can be achieved by centrifuging the plate and then carefully aspirating the supernatant. b. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a 96-well plate reader. A reference wavelength of 630 nm can also be used.

-

Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is set to 100% viability).

Mandatory Visualizations

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for K562 Cell Treatment.

References

- 1. encodeproject.org [encodeproject.org]

- 2. researchgate.net [researchgate.net]

- 3. K562 Cell Culture and CD59 Staining [bio-protocol.org]

- 4. Cell culture, transfection, and imaging of K562 cells [protocols.io]

- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]

- 14. Cell Viability Assay [bio-protocol.org]

Application Notes and Protocols: Western Blot Analysis of BCR-ABL Degradation by Sniper(abl)-015

For researchers, scientists, and drug development professionals investigating targeted protein degradation in chronic myeloid leukemia (CML), this document provides detailed application notes and protocols for the Western blot analysis of BCR-ABL degradation induced by Sniper(abl)-015.

Introduction

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein. It is a chimeric molecule that conjugates the ABL inhibitor GNF5 with the IAP ligand MV-1 via a linker.[1] This bifunctional nature allows this compound to recruit the E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. Western blotting is a crucial technique to qualitatively and quantitatively assess the efficacy of this compound in reducing cellular levels of the BCR-ABL protein.

Data Presentation

The following table summarizes the key quantitative data for this compound-mediated degradation of the BCR-ABL protein.

| Compound | Composition | Target Protein | Cell Line | DC50 | Reference |

| This compound | GNF5 (ABL inhibitor) + MV-1 (IAP ligand) | BCR-ABL | K562 | 5 µM | [1] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the BCR-ABL signaling pathway and the mechanism of action of this compound.

Caption: The BCR-ABL signaling pathway, which drives cell proliferation and inhibits apoptosis.

Caption: Mechanism of this compound-induced BCR-ABL degradation.

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of BCR-ABL degradation in K562 cells treated with this compound.

Experimental Workflow

Caption: Workflow for Western blot analysis of BCR-ABL degradation.

Detailed Protocol

1. Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 100 µL of ice-cold lysis buffer (0.5% TritonX-100, 0.01 M Tris-HCl [pH 7.5], 0.15 M NaCl) supplemented with a protease and phosphatase inhibitor cocktail.[1]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto a 4-15% Tris-glycine polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-ABL or anti-BCR antibody) diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.

8. Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

9. Chemiluminescent Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis: